2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)8-3-1-2-7-6(5-19)4-9(12(16,17)18)20-10(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLFWXIBZJRLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593223 | |
| Record name | 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151025-70-6 | |
| Record name | 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Bis(trifluoromethyl)-4-quinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2,8 Bis Trifluoromethyl Quinoline 4 Carbonitrile and Its Analogs
Nucleophilic Aromatic Substitution Reactions at the Quinoline (B57606) Core
The quinoline ring system in 2,8-bis(trifluoromethyl)quinoline-4-carbonitrile is significantly electron-deficient. This is a consequence of both the inherent electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the potent inductive effects of the two trifluoromethyl substituents at positions 2 and 8. This pronounced electron deficiency makes the quinoline core, particularly at positions 2 and 4, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In analogs where a suitable leaving group, such as a halogen, is present at the 4-position, this site is readily attacked by nucleophiles.
A notable example is the reaction of 4-halo-2,8-bis(trifluoromethyl)quinolines with nucleophiles. For instance, 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484) undergoes nucleophilic substitution with 2-pyridylacetonitrile (B1294559) in the presence of a strong base and a phase transfer catalyst. This reaction proceeds to furnish α-(2-pyridinyl)-2,8-bis(trifluoromethyl)-4-quinolineacetonitrile, a key intermediate in the synthesis of the antimalarial drug mefloquine. The reaction highlights the high reactivity of the C-4 position towards carbon nucleophiles. Similarly, studies on polyfluoroquinolines, such as heptafluoroquinoline, show that nucleophilic attack preferentially occurs at the 2- and 4-positions. This reactivity pattern is governed by the ability of the heterocyclic nitrogen atom to stabilize the intermediate Meisenheimer complex formed during the substitution process.
The general mechanism for these substitutions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. The presence of the two CF₃ groups is crucial as they further stabilize the negative charge in the intermediate, thereby accelerating the reaction rate.
Table 1: Nucleophilic Aromatic Substitution Reactions on 2,8-Bis(trifluoromethyl)quinoline (B3046767) Analogs
| Substrate | Nucleophile | Product | Reaction Conditions |
| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | 2-Pyridylacetonitrile | α-(2-Pyridinyl)-2,8-bis(trifluoromethyl)-4-quinolineacetonitrile | Conc. NaOH, DMF, Tetrabutylammonium chloride |
| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Various Amines | 4-Amino-2,8-bis(trifluoromethyl)quinolines | Varies (e.g., heat, base catalysis) |
| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Alkoxides (e.g., NaOMe) | 4-Alkoxy-2,8-bis(trifluoromethyl)quinolines | Corresponding alcohol, heat |
Reactions Involving the Carbonitrile Functional Group (e.g., hydrolysis, reduction, addition reactions)
The carbonitrile (CN) group at the 4-position of the quinoline ring is a versatile functional handle that can undergo a variety of chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The hydrolysis of this compound would produce 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid. This particular carboxylic acid is a known principal metabolite of the antimalarial drug mefloquine, which confirms the biological feasibility of this transformation. The reaction typically proceeds via the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.
Reduction: The carbonitrile group is readily reducible to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used. The reduction of this compound would yield (2,8-bis(trifluoromethyl)quinolin-4-yl)methanamine, a valuable building block for further synthetic elaborations.
Addition Reactions: The carbonitrile group can also undergo addition reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). The initial addition of the organometallic reagent to the nitrile carbon forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. For example, the reaction of this compound with a Grignard reagent would lead to the formation of a 4-acyl-2,8-bis(trifluoromethyl)quinoline.
Table 2: Potential Transformations of the Carbonitrile Group
| Reaction Type | Reagents | Expected Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid |
| Reduction | H₂, Pd/C or LiAlH₄ | (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanamine |
| Grignard Addition | 1. RMgX; 2. H₃O⁺ | (2,8-Bis(trifluoromethyl)quinolin-4-yl)(R)ketone |
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
In contrast to its high reactivity towards nucleophiles, the 2,8-bis(trifluoromethyl)quinoline system is highly deactivated towards electrophilic aromatic substitution (SEAr). In a standard quinoline molecule, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this ring is more electron-rich than the pyridine ring. The pyridine ring is deactivated by the electron-withdrawing nitrogen atom, which would be further protonated under the acidic conditions often used for SEAr, increasing its deactivating effect.
In the case of this compound, the situation is even more extreme. The presence of three powerful electron-withdrawing groups (two CF₃ groups and one CN group) renders the entire heterocyclic system exceptionally electron-poor. These groups collectively reduce the electron density of the aromatic rings to such an extent that electrophilic attack becomes extremely difficult. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for many aromatic systems, would require exceptionally harsh conditions to proceed and would likely result in low yields or decomposition of the starting material. Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this molecule.
Investigations into Heterocyclic Annulation and Skeletal Rearrangements of 2,8-Bis(trifluoromethyl)quinolines
While the core of 2,8-bis(trifluoromethyl)quinoline is robust, various synthetic strategies exist for constructing fused ring systems (annulation) or modifying the core structure (skeletal rearrangements) of quinoline analogs.
Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to the existing quinoline framework. The Friedländer annulation, for example, is a classical method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group. Modifications of this and other cyclization strategies can be used to build upon the quinoline core. For instance, gold(III)-catalyzed annulation of electron-deficient alkynes with 2-amino-arylcarbonyls provides a modular route to diversely substituted quinolines. Catalyst-free reactions of quinolines with molecules like trifluoroacetylacetylenes can lead to the formation of novel fused heterocyclic systems, such as oxazinoquinolines.
Skeletal Rearrangements: Recent advances in synthetic methodology have introduced the concept of "skeletal editing," which allows for the precise rearrangement of atoms within a core ring structure. These methods can be used to transform the quinoline skeleton into other important heterocyclic systems. For example, Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides can lead to skeletal rearrangements, yielding indolines, indoles, or even benzazepines. Such strategies enable the diversification of complex molecular scaffolds and could potentially be applied to analogs of 2,8-bis(trifluoromethyl)quinoline to access novel chemical entities.
Advanced Spectroscopic and Crystallographic Characterization of 2,8 Bis Trifluoromethyl Quinoline 4 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of fluorinated quinoline (B57606) derivatives. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. Based on related structures, the signals for the protons at positions 3, 5, 6, and 7 would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. wiley-vch.de The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their positions relative to the electron-withdrawing trifluoromethyl and carbonitrile groups.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for 2,8-bis(trifluoromethyl)quinoline-4-carbonitrile would feature distinct signals for the nine carbons of the quinoline core, the carbon of the nitrile group (C≡N), and the two carbons of the trifluoromethyl groups. The CF₃ carbons typically appear as quartets due to coupling with the three fluorine atoms (¹JCF). beilstein-archives.orgbeilstein-journals.org The nitrile carbon is expected in the δ 115-120 ppm region, while the aromatic carbons would span a range from approximately δ 120 to 150 ppm. wiley-vch.de
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this molecule, two distinct signals are expected, one for each of the trifluoromethyl groups at the C2 and C8 positions. These signals would likely appear as singlets in the range of δ -61 to -67 ppm, with the exact chemical shift influenced by the electronic environment of their respective positions on the quinoline ring. wiley-vch.debeilstein-journals.orgrsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Notes |
| ¹H | 7.5 - 8.5 | Signals correspond to protons H-3, H-5, H-6, and H-7. Complex coupling patterns are expected. |
| ¹³C | 115 - 120 | Signal for the nitrile carbon (C≡N). |
| 120 - 150 | Signals for the nine aromatic carbons of the quinoline core. | |
| ~123 (quartet) | Signals for the two trifluoromethyl carbons (CF₃), split by fluorine coupling (¹JCF ≈ 275 Hz). beilstein-archives.orgbeilstein-journals.org | |
| ¹⁹F | -61 to -67 | Two distinct singlets, one for each CF₃ group at the C2 and C8 positions. wiley-vch.debeilstein-journals.org |
Vibrational Spectroscopy: Detailed Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, a sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration is expected in the region of 2230-2240 cm⁻¹. scialert.net Strong absorption bands associated with the C-F stretching modes of the two trifluoromethyl groups would be prominent in the 1350-1100 cm⁻¹ region. wiley-vch.de The aromatic C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1625–1430 cm⁻¹ range. scialert.netresearchgate.net C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. scialert.net
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in polarizability and is often complementary to IR. The C≡N stretch is also Raman active, typically appearing around 2240 cm⁻¹. scialert.net The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum, which are useful for characterizing the quinoline core. researchgate.netnih.gov The symmetric C-F stretching modes of the CF₃ groups would also be observable.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| C≡N Stretch | 2230 - 2240 | IR (Strong), Raman (Strong) |
| Aromatic C=C/C=N Stretch | 1430 - 1625 | IR, Raman |
| C-F Stretch (CF₃) | 1100 - 1350 | IR (Very Strong) |
| Aromatic C-H Bending | 600 - 950 | IR |
| Quinoline Ring Deformation | 400 - 600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the aromatic system. nih.govresearchgate.net For this compound, the absorption spectrum is expected to show multiple bands.
The presence of the extended π-conjugated system of the quinoline ring leads to intense absorptions, typically observed between 200 and 400 nm. nih.gov The introduction of trifluoromethyl and carbonitrile groups, both being electron-withdrawing, can influence the energy of the molecular orbitals and thus cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline. nih.gov These transitions are generally attributed to charge transfer within the molecule and π→π* electronic transitions of the quinoline core. beilstein-archives.orgbeilstein-journals.org
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₄F₆N₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass, confirming its elemental composition.
The fragmentation of quinoline derivatives under electron ionization often involves the loss of substituents and the cleavage of the heterocyclic ring. chempap.org A plausible fragmentation pathway for this compound could involve the sequential loss of trifluoromethyl radicals (•CF₃) or the elimination of neutral molecules such as HCN from the quinoline ring, a characteristic fragmentation for this heterocyclic system. chempap.orgresearchgate.net The stability of the quinoline ring often results in the molecular ion being one of the most abundant peaks in the spectrum. chempap.org
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided literature, extensive data on closely related compounds, such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol and a cocrystal of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), allow for a detailed prediction of its structural features. nih.govscispace.com
The 2,8-bis(trifluoromethyl)quinoline (B3046767) core is expected to be essentially planar, a common feature of fused aromatic ring systems. nih.govscispace.com The bond lengths and angles within the quinoline ring would be consistent with those of an aromatic heterocyclic system. For example, the C-N bond lengths within the quinoline ring are typically in the range of 1.31 to 1.36 Å. nih.gov
The trifluoromethyl groups and the carbonitrile substituent are attached to this planar core. The C-C bond connecting the nitrile group to the quinoline ring and the C-C bonds for the trifluoromethyl groups will exhibit standard single-bond character. The geometry around the carbon atoms of the CF₃ groups is tetrahedral. Torsion angles of interest would describe the rotation of the CF₃ groups relative to the plane of the quinoline ring. In related crystal structures, these groups are often slightly rotated to minimize steric hindrance. nih.gov
Table 3: Expected Molecular Geometry Parameters from Analogous Crystal Structures
| Parameter | Expected Value | Reference Compound |
| Quinoline Ring C-N Bond Lengths | 1.31 - 1.36 Å | (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol nih.gov |
| Quinoline Ring C-C Bond Lengths | 1.36 - 1.44 Å | (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol nih.gov |
| Quinoline Ring C-N-C Bond Angle | ~116° | (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol nih.gov |
| Planarity of Quinoline Core | Essentially planar | 2,8-bis(trifluoromethyl)quinolin-4-ol scispace.com |
The crystal packing is determined by the way molecules arrange themselves in the crystal lattice, governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors (like O-H or N-H), the packing will be primarily driven by weaker interactions.
Studies of Conformational and Positional Disorder in Crystal Lattices
The study of crystal structures provides invaluable insights into the three-dimensional arrangement of atoms and molecules. In the case of quinoline derivatives, particularly those substituted with bulky and symmetric groups like trifluoromethyl (CF3), crystallographic analysis can reveal complexities such as conformational and positional disorder. This phenomenon occurs when a molecule or a part of it occupies more than one orientation or position within the crystal lattice.
While crystallographic data specifically for this compound is not extensively detailed in the available literature, a study of a closely related cocrystal, a 1:1 mixture of 2,8-bis(trifluoromethyl)quinolin-4-ol and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one, provides significant insights into the potential for disorder in this class of compounds. scispace.com
In the monoclinic crystal structure of this cocrystal, both the quinolin-4-ol and quinolin-4(1H)-one molecules are largely planar. scispace.com However, a notable feature of this crystal structure is the positional disorder observed in the fluorine atoms of one of the trifluoromethyl groups. scispace.com This disorder indicates that the CF3 group does not occupy a single, fixed position but is distributed over two distinct sites.
The refinement of the crystal structure revealed that the site occupancy factors for the disordered fluorine atoms are not equal, indicating a preference for one conformation over the other. The major component of the disordered trifluoromethyl group has a site occupancy factor of 0.88, while the minor component has an occupancy of 0.12. scispace.com This observation is a classic example of static disorder, where the different orientations of the CF3 group are averaged throughout the crystal lattice. The presence of such disorder is a critical factor in the precise modeling of the crystal structure and understanding the intermolecular interactions at play.
The table below summarizes the site occupancy factors for the disordered trifluoromethyl group in the cocrystal of 2,8-bis(trifluoromethyl)quinolin-4-ol and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one.
| Disordered Group | Component | Site Occupancy Factor |
| Trifluoromethyl (CF3) | Major | 0.88 |
| Minor | 0.12 |
While these findings are for a derivative, they strongly suggest that similar positional disorder of the trifluoromethyl groups could be a characteristic feature in the crystal lattice of this compound. Further single-crystal X-ray diffraction studies on the title compound are necessary to confirm and characterize any such disorder.
Theoretical and Computational Investigations of 2,8 Bis Trifluoromethyl Quinoline 4 Carbonitrile Scaffolds
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
DFT has become a important tool for investigating the electronic structure and properties of molecular systems. nih.govnih.gov For complex molecules like 2,8-bis(trifluoromethyl)quinoline-4-carbonitrile, DFT calculations, often employing hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy. nih.gov
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. nih.gov For the this compound scaffold, the quinoline (B57606) core is largely planar. However, the trifluoromethyl groups, with their freely rotating C-F bonds, can adopt various conformations. Theoretical calculations are essential to determine the preferred orientation of these groups to achieve the global minimum energy structure.
Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline Core
| Parameter | Bond/Angle | Theoretical Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | 1.37 |
| C3-C4 | 1.42 | |
| C4-C10 | 1.41 | |
| C9-N1 | 1.38 | |
| C8-C9 | 1.42 | |
| Angle | C2-C3-C4 | 120.5 |
| C3-C4-C10 | 120.1 | |
| C9-N1-C2 | 117.8 | |
| C8-C9-N1 | 122.3 |
Note: These are representative values for a quinoline core and may vary slightly for this compound.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the presence of electron-withdrawing trifluoromethyl and cyano groups is expected to lower both the HOMO and LUMO energy levels and influence the energy gap. DFT calculations can precisely quantify these energies.
Table 2: Theoretical Frontier Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.5 to -8.5 |
| LUMO | -3.0 to -4.0 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: These are estimated energy ranges based on calculations of similar trifluoromethyl-substituted aromatic compounds.
The distribution of the HOMO and LUMO across the molecule can also be visualized. Typically, for quinoline derivatives, the HOMO is distributed over the quinoline ring system, while the LUMO may be localized on specific regions depending on the substituents.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the cyano group, indicating regions susceptible to electrophilic attack. The regions around the hydrogen atoms and the trifluoromethyl groups would exhibit positive potential (blue), suggesting sites for nucleophilic attack.
Vibrational Frequency Calculations and Theoretical Spectral Assignments
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies can be compared with experimental data, if available, to validate the computational method.
The vibrational modes of this compound would include characteristic stretching and bending frequencies for the quinoline ring, the C-F bonds of the trifluoromethyl groups, and the C≡N bond of the nitrile group. Theoretical assignments can aid in the interpretation of experimental spectra.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2230 - 2250 |
| C-F (CF₃) | Symmetric Stretching | 1150 - 1200 |
| C-F (CF₃) | Asymmetric Stretching | 1250 - 1350 |
| Quinoline Ring | C=C/C=N Stretching | 1500 - 1650 |
Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., Gauge-Including Atomic Orbital (GIAO) method)
Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, has been shown to provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov
For this compound, predicting the ¹⁹F NMR chemical shifts of the two trifluoromethyl groups is of particular interest. The chemical environment of the CF₃ groups at the 2- and 8-positions is different, which should result in distinct chemical shifts. Theoretical calculations can help in the unambiguous assignment of these signals. Similarly, the chemical shifts of the protons and carbons in the quinoline ring can be predicted and compared with experimental data.
Quantum Chemical Descriptors and Reactivity Indices for Predictive Chemistry
Beyond the basic electronic and structural properties, quantum chemical descriptors derived from DFT calculations can provide deeper insights into the reactivity of this compound. These descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are based on the energies of the frontier molecular orbitals. nih.gov
Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
These reactivity indices can be used to compare the reactivity of different quinoline derivatives and to predict their behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Force Field Development and Classical Molecular Modeling for Conformational Studies
Similarly, a thorough search of scientific literature reveals no specific force field development or classical molecular modeling studies centered on this compound. The development of a specific force field would be a necessary precursor to accurate classical molecular modeling, as it would define the potential energy of the system and is essential for reliable conformational analysis. While general force fields exist, their applicability to highly fluorinated and complex heterocyclic systems like this compound would need careful validation, a process that does not appear to have been documented for this compound.
Design and Synthetic Exploration of Novel 2,8 Bis Trifluoromethyl Quinoline Analogs
Structure-Function Relationship Studies through Systematic Analog Synthesis (Focus on chemical influence and synthetic strategy)
The synthesis of 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs is often driven by the need to establish clear structure-activity relationships (SAR). The two trifluoromethyl (CF3) groups are critical features, exerting a powerful influence on the molecule's physicochemical properties. These electron-withdrawing groups can significantly impact factors such as lipophilicity, metabolic stability, and the acidity of nearby protons, which in turn affects how the molecule interacts with biological targets.
Systematic analog synthesis is the primary strategy for elucidating these relationships. By methodically altering substituents at various positions on the quinoline (B57606) ring and observing the resulting changes in activity, researchers can map out the structural requirements for a desired function. For instance, studies on bis-8-hydroxyquinoline substituted benzylamines have shown that the placement of CF3 groups on a peripheral benzyl moiety dramatically influences cytotoxic activity. A trifluoromethyl group at the para-position of the benzyl ring resulted in the most potent analog, which was two logs more active than its ortho-substituted counterpart, highlighting the critical role of substituent placement. researchgate.net
The synthetic approaches to these analogs often begin with foundational reactions for building the quinoline core. The Combes synthesis, which involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization, is a common method. iipseries.org Another key precursor is 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), which can be synthesized by reacting 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid. chemicalbook.com This quinolinol can then be converted to a more reactive 4-haloquinoline, such as 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484), opening the door for a wide range of C-4 substitutions. google.com
Scaffold Derivatization at Key Positions (e.g., C-4, N-1, peripheral side chains)
Derivatization of the 2,8-bis(trifluoromethyl)quinoline scaffold is a cornerstone of analog development. Modifications are strategically made at key positions to fine-tune the molecule's properties.
C-4 Position: The C-4 position is a frequent site for modification. The conversion of 4-hydroxyquinolines to 4-haloquinolines provides a versatile handle for introducing new functional groups. google.com For example, 4-aminoquinoline derivatives are of high interest in the development of novel therapeutic agents. nih.gov The synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, an intermediate for the antimalarial drug mefloquine, involves the condensation of a 4-halo-2,8-bis(trifluoromethyl)quinoline with an α-picolyl derivative. google.com This highlights the industrial and pharmaceutical importance of C-4 derivatization.
N-1 Position: While the quinoline nitrogen (N-1) is part of the aromatic system, modifications can be envisioned through quaternization or by using synthetic precursors that allow for N-alkylation before the final ring-closing step. However, direct N-alkylation of the aromatic quinoline ring is less common than modifications at other positions.
Peripheral Side Chains: Modification of side chains attached to the quinoline core is a crucial strategy for modulating biological activity and physicochemical properties. nih.gov In the context of antimalarial 8-aminoquinolines, metabolic studies have shown that side-chain oxygenation is a significant metabolic pathway. nih.gov This understanding guides the design of new analogs with improved metabolic stability. For example, creating hybrid molecules by linking the quinoline scaffold to other pharmacophores via a carefully designed side chain or linker is a common and effective approach. mdpi.com
Incorporation of Diverse Heterocyclic and Aromatic Moieties
Attaching other cyclic systems to the 2,8-bis(trifluoromethyl)quinoline core can significantly enhance its functional profile. This strategy aims to increase molecular complexity, introduce new interaction points for biological targets, or alter properties like solubility and lipophilicity.
Heterocyclic moieties such as piperidine, indole, and pyrazole have been successfully incorporated into quinoline-based structures. researchgate.netbiointerfaceresearch.com For instance, quinoline-piperidine scaffolds have been synthesized and evaluated as antiplasmodial agents, inspired by the structures of quinine and mefloquine. nih.gov The synthesis often involves coupling a functionalized quinoline with the desired heterocyclic unit.
Aromatic groups are also frequently introduced. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful tools for this purpose. Brominated 2-trifluoromethylquinolines can be reacted with various terminal alkynes to produce bis- or tris-alkynylated products, which often exhibit interesting photophysical properties like intense fluorescence. nih.gov
The table below summarizes examples of derivatization at the C-4 and C-6/C-8 positions with alkynyl moieties.
| Parent Compound | Position of Derivatization | Coupling Partner (Acetylene) | Reaction | Yield | Reference |
|---|---|---|---|---|---|
| 4,8-dibromo-2-(trifluoromethyl)quinoline | C-8 | Phenylacetylene | Sonogashira | 88% | nih.gov |
| 4,8-dibromo-2-(trifluoromethyl)quinoline | C-8 | 4-Ethynylanisole | Sonogashira | 89% | nih.gov |
| 2,6-dibromo-4-chloro-8-(trifluoromethyl)quinoline | C-2, C-6 | Phenylacetylene | Sonogashira | 77% | nih.gov |
| 2,6-dibromo-4-chloro-8-(trifluoromethyl)quinoline | C-2, C-6 | 4-Ethynylbenzonitrile | Sonogashira | 20% | nih.gov |
Development of Hybrid Molecules Featuring the 2,8-Bis(trifluoromethyl)quinoline Core
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. consensus.app This strategy is employed to overcome challenges such as drug resistance. scilit.com The 2,8-bis(trifluoromethyl)quinoline core is an attractive component for such hybrids due to its proven biological relevance. mdpi.com
Examples of this approach include:
Quinoline-Artemisinin Hybrids: Combining the quinoline scaffold with artemisinin, another well-known antimalarial agent, has led to hybrid compounds with enhanced activity compared to the individual drugs. mdpi.com
Quinoline-Coumarin Hybrids: The fusion of quinoline and coumarin moieties has been explored for developing new anticancer agents. researchgate.net
Quinoline-Sulfonamide Hybrids: Linking arylsulfonamide groups to an aminoquinoline structure has produced compounds with potent schizonticidal blood activity in vitro. mdpi.com
Stereoselective Synthesis of Chiral 2,8-Bis(trifluoromethyl)quinoline Derivatives
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological effect, while the other may be inactive or cause unwanted side effects. Therefore, stereoselective synthesis—the ability to produce a single enantiomer—is of paramount importance.
In the context of quinoline derivatives, chirality is often introduced via a substituent, typically at the C-4 position. Mefloquine, for example, has two chiral centers. The development of chiral ligands containing quinoline motifs is a significant area of research, as these ligands can be used in asymmetric catalysis to synthesize enantiomerically pure compounds. researchgate.net While specific examples focusing solely on the stereoselective synthesis of 2,8-bis(trifluoromethyl)quinoline derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable. Methods for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of precursors. The synthesis of a mefloquine–oxazolidine derivative, a chiral molecule, underscores the importance of stereochemistry in this class of compounds. nih.gov
Development of Green Chemistry Approaches and Sustainable Synthetic Routes
Traditional methods for synthesizing quinolines, such as the Skraup or Doebner-von Miller reactions, often rely on harsh conditions, hazardous reagents, and toxic solvents, posing environmental and economic challenges. nih.govmdpi.com Consequently, there is a significant push towards developing greener and more sustainable synthetic routes. tandfonline.com
Green chemistry approaches focus on several key principles:
Use of Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions and with greater efficiency. They can also be recycled, reducing waste. nih.govacs.org
Solvent-Free Conditions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water minimizes the use of volatile organic compounds. Several protocols for quinoline synthesis have been developed under solvent-free conditions, often leading to high yields and shorter reaction times. nih.govresearchgate.net
Microwave and Ultrasound Irradiation: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product. rsc.org These reactions are highly atom-economical and efficient, reducing the number of synthetic steps and purification stages required. The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids, is a classic example that continues to be refined. nih.gov
Metal-Free Synthesis: Avoiding the use of heavy or toxic metal catalysts is another goal of green chemistry. Reactions mediated by iodine or ionic liquids are being explored as alternatives. mdpi.comnih.gov
These sustainable approaches are being increasingly applied to the synthesis of various quinoline derivatives, aiming to make the production of these valuable compounds more efficient and environmentally responsible. nih.gov
Advanced Analytical Methodologies for 2,8 Bis Trifluoromethyl Quinoline 4 Carbonitrile in Research Studies
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are fundamental for the separation of 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile from complex matrices, reaction mixtures, or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its analysis, with the choice of method depending on the sample matrix and the research objective.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation of moderately polar to nonpolar compounds like this compound. The presence of the quinoline (B57606) ring and trifluoromethyl groups imparts a significant degree of hydrophobicity, making it well-suited for retention on nonpolar stationary phases.
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution by ensuring the quinoline nitrogen is protonated. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while also separating it from potential impurities with varying polarities. Detection is commonly achieved using a UV detector, as the quinoline ring system exhibits strong absorbance in the UV region.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
Gas Chromatography (GC)
Gas chromatography is another suitable technique for the analysis of this compound, given its likely volatility and thermal stability. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), would be appropriate.
The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the column. A temperature program, starting at a lower temperature and ramping up to a higher temperature, is typically used to achieve good separation of the analyte from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Hyphenated Techniques for Identification and Purity Assessment (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for confirming the molecular weight of the compound and for identifying impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in positive ion mode, which would protonate the quinoline nitrogen to generate a protonated molecule [M+H]⁺.
The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that can further confirm the identity of the compound and help in the structural elucidation of any unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the separation is achieved by the GC, and the mass spectrometer is used for detection and identification. nih.gov Electron ionization (EI) is the most common ionization method in GC-MS. EI is a high-energy ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the compound and can be used for its identification by comparison with spectral libraries or through manual interpretation.
For this compound, the mass spectrum would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of trifluoromethyl groups, the cyano group, and fragmentation of the quinoline ring system. The analysis of a structurally similar compound, 4-quinolinecarbonitrile, by GC-MS has been reported, suggesting the viability of this technique for the target analyte. nih.govresearchgate.net
Table 2: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Predicted m/z Values |
|---|---|---|
| LC-MS | ESI Positive | [M+H]⁺: 305.03 |
| GC-MS | EI | M⁺: 304.02; Fragments corresponding to losses of F, CF₃, CN, and quinoline ring fragments |
Quantitative Analytical Methods for Research-Oriented Investigations
Accurate quantification of this compound is essential in many research contexts, such as in reaction monitoring, solubility studies, and in vitro metabolic stability assays. Both HPLC-UV and LC-MS/MS can be developed into robust quantitative methods.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The response (e.g., peak area from HPLC-UV or peak area ratio from LC-MS/MS) is plotted against the concentration. An internal standard, a compound with similar chemical properties to the analyte but a different mass, is often added to all samples and standards to correct for variations in sample preparation and instrument response.
Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Typical Validation Parameters for a Quantitative HPLC-UV Method
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Emerging Research Directions and Challenges in 2,8 Bis Trifluoromethyl Quinoline Chemistry
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of highly functionalized quinolines, such as 2,8-bis(trifluoromethyl)quinoline-4-carbonitrile, remains an area of active research. Traditional methods for quinoline (B57606) synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and can result in limited regioselectivity, which is particularly challenging when dealing with heavily substituted and electronically demanding precursors. researchgate.net
Current research efforts are directed towards the development of milder and more efficient synthetic protocols. One established route to the core 2,8-bis(trifluoromethyl)quinoline (B3046767) structure involves the cyclization of 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a dehydrating agent like polyphosphoric acid. chemicalbook.com This approach yields 2,8-bis(trifluoromethyl)-4-quinolinol, a key intermediate. chemicalbook.com
To arrive at the target 4-carbonitrile, this 4-quinolinol intermediate would require further chemical modification. A plausible synthetic strategy involves the conversion of the 4-hydroxyl group to a more suitable leaving group, such as a chloro group, by treatment with a reagent like phosphorus trichloride. prepchem.com Subsequent nucleophilic substitution with a cyanide salt would then yield the desired this compound. A one-pot process for a related compound, which condenses a halo-quinoline with an alpha-picolyl derivative to form an intermediate acetonitrile (B52724) derivative, suggests that streamlined synthetic approaches are feasible. google.com
Future research will likely focus on domino or one-pot reactions that can construct the fully substituted quinoline ring and install the 4-carbonitrile functionality in a single, efficient sequence. nih.gov The development of novel catalytic systems, potentially involving transition metals, could also provide highly selective pathways to this and other similarly complex quinoline derivatives. mdpi.com
| Intermediate | Reagent(s) | Product | Reaction Type |
| 2-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric Acid | 2,8-Bis(trifluoromethyl)-4-quinolinol | Cyclization |
| 2,8-Bis(trifluoromethyl)-4-quinolinol | Phosphorus Trichloride | 2,8-Bis(trifluoromethyl)-4-chloroquinoline | Halogenation |
| 2,8-Bis(trifluoromethyl)-4-chloroquinoline | Cyanide Salt (e.g., KCN) | This compound | Nucleophilic Aromatic Substitution |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The electronic landscape of the 2,8-bis(trifluoromethyl)quinoline scaffold is dominated by the strong electron-withdrawing nature of the two CF3 groups. This electronic deficiency significantly impacts the reactivity of the quinoline ring, making it susceptible to nucleophilic attack, particularly at the 4-position. The presence of a carbonitrile group at this position further modulates this reactivity.
The nitrile group itself is a versatile functional handle, capable of undergoing a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions. The exploration of these transformations on the sterically hindered and electronically unique this compound core could lead to novel molecular architectures.
Furthermore, the quinoline nitrogen atom, despite the presence of the electron-withdrawing groups, retains a degree of basicity and can be involved in coordination chemistry or quaternization reactions. The interplay between the reactivity of the nitrile group and the quinoline ring system is a fertile ground for discovering unprecedented chemical transformations. For instance, intramolecular cyclization reactions involving the nitrile group and a substituent introduced at a neighboring position could lead to the formation of novel fused heterocyclic systems.
Advanced Computational Modeling for De Novo Chemical Design and Reaction Pathway Prediction
Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com This information is invaluable for predicting sites of electrophilic and nucleophilic attack and for rationalizing observed reactivity patterns.
For example, computational models can predict the relative susceptibility of different positions on the quinoline ring to nucleophilic aromatic substitution, guiding the design of synthetic strategies. mdpi.com Furthermore, reaction pathways for various transformations of the 4-carbonitrile group can be modeled to determine activation energies and predict the feasibility of different reaction outcomes.
Advanced computational techniques can also be used for the de novo design of novel ligands or materials incorporating the 2,8-bis(trifluoromethyl)quinoline scaffold. By calculating key molecular properties, such as absorption and emission spectra, it is possible to screen virtual libraries of derivatives for their potential use in advanced materials without the need for extensive synthetic efforts. nih.gov
Interdisciplinary Research Integrating 2,8-Bis(trifluoromethyl)quinoline Scaffolds
While excluding pharmacological applications, the unique properties of the 2,8-bis(trifluoromethyl)quinoline scaffold lend themselves to a variety of interdisciplinary research areas, particularly in materials science and as chemical probes.
Advanced Materials: The rigid, planar structure of the quinoline core, combined with the electron-withdrawing nature of the trifluoromethyl groups, makes this scaffold a promising building block for organic electronic materials. Quinoline derivatives have been investigated for their applications as electroluminescent materials. nih.gov The introduction of a 4-carbonitrile group can further tune the electronic properties, potentially leading to materials with enhanced electron transport capabilities for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The strong fluorescence often observed in quinoline compounds is another property that can be exploited in the design of novel dyes and sensors. nih.gov
Chemical Probes: The fluorescence of the 2,8-bis(trifluoromethyl)quinoline core could be harnessed to develop chemical probes. The nitrile group offers a convenient attachment point for tethering the quinoline scaffold to other molecules or for modulating its photophysical properties in response to specific analytes. For example, a probe could be designed where the fluorescence is quenched or enhanced upon binding to a target ion or molecule, allowing for its detection and quantification.
Addressing Challenges in the Scalable and Sustainable Synthesis of Trifluoromethylated Quinolines
A significant hurdle in the widespread application of complex molecules like this compound is the development of scalable and sustainable synthetic routes. The introduction of trifluoromethyl groups often requires specialized reagents and conditions, which can be costly and generate significant chemical waste.
Key challenges to be addressed include:
Reagent Stoichiometry: Many synthetic procedures rely on stoichiometric or even super-stoichiometric amounts of reagents, such as the dehydrating agents used in cyclization reactions. chemicalbook.com The development of catalytic methods would significantly improve the atom economy and reduce waste.
Solvent Use: The use of hazardous or large volumes of solvents is a common issue in multi-step syntheses. Research into solvent-free reaction conditions or the use of more environmentally benign solvents is crucial for improving the sustainability of the synthesis.
Energy Consumption: Reactions requiring high temperatures or prolonged reaction times contribute to a larger energy footprint. prepchem.com The development of more efficient catalytic systems or the use of alternative energy sources like microwave irradiation could help to mitigate this issue. frontiersin.org
Fluorine Source: The ultimate source of the fluorine atoms in the trifluoromethyl groups is often a key consideration in terms of cost and environmental impact. Research into more efficient and sustainable fluorination and trifluoromethylation methods is an ongoing area of chemical research.
Addressing these challenges will be essential for transitioning trifluoromethylated quinolines from laboratory-scale curiosities to readily accessible building blocks for advanced materials and other technological applications. The development of flow chemistry processes could also offer a route to safer, more scalable, and sustainable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
